4-Bromobenzofuran-2-carbaldehyde CAS 177735-24-9 physicochemical properties
4-Bromobenzofuran-2-carbaldehyde CAS 177735-24-9 physicochemical properties
An In-Depth Technical Guide to 4-Bromobenzofuran-2-carbaldehyde (CAS: 177735-24-9): Properties, Synthesis, and Applications
Executive Summary
4-Bromobenzofuran-2-carbaldehyde is a halogenated heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal and materials science.[1][2] The benzofuran moiety is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive technical overview of 4-Bromobenzofuran-2-carbaldehyde, detailing its physicochemical properties, plausible synthetic routes, chemical reactivity, and its potential as a pivotal building block for drug discovery and development. The strategic placement of the bromine atom and the aldehyde functional group offers dual points for molecular diversification, making it a highly valuable intermediate for creating novel compound libraries.
Physicochemical and Spectroscopic Profile
The fundamental properties of 4-Bromobenzofuran-2-carbaldehyde are critical for its handling, storage, and application in synthetic chemistry. While specific experimental data for this exact compound is sparse, a reliable profile can be constructed from available data and analysis of analogous structures.
Physical and Chemical Properties
The key identifying and physical properties are summarized below. Storage conditions are particularly critical to prevent degradation and maintain sample integrity.
| Property | Value / Description | Source(s) |
| CAS Number | 177735-24-9 | [5] |
| Molecular Formula | C₉H₅BrO₂ | [5] |
| Molecular Weight | 225.04 g/mol | [5] |
| Appearance | Expected to be a yellow to brown solid, based on related benzaldehydes and bromo-aromatics.[6] | N/A |
| Melting Point | Not explicitly reported; related compounds like 4-Bromobenzaldehyde melt at 55-58 °C.[7] | N/A |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | N/A |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., Argon or Nitrogen). Recommended temperatures range from 4°C to -20°C for long-term stability.[5][8] | N/A |
Spectroscopic Signature
Characterization of 4-Bromobenzofuran-2-carbaldehyde relies on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The most downfield signal will be the aldehyde proton (-CHO), typically appearing between δ 9.5-10.5 ppm. The furan proton adjacent to the aldehyde will also be significantly deshielded.
-
¹³C NMR: The carbon NMR would prominently feature the aldehyde carbonyl carbon signal between δ 180-195 ppm. Aromatic carbons would appear in the δ 110-160 ppm range, with the carbon atom bonded to the bromine showing a characteristic shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically found around 1680-1700 cm⁻¹. C-H stretching from the aromatic rings and the C-O-C stretching of the furan ether linkage would also be observable.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a monobrominated compound. The base peak would likely correspond to the loss of a functional group.
Synthesis and Mechanistic Insights
The synthesis of substituted benzofurans is a well-established area of organic chemistry.[3] A logical and efficient pathway to 4-Bromobenzofuran-2-carbaldehyde can be designed from commercially available precursors, often involving the formation of the furan ring onto a pre-functionalized benzene ring.
Proposed Synthetic Workflow
A robust method involves the O-alkylation of a substituted salicylaldehyde followed by an intramolecular cyclization. This approach offers good control over the substitution pattern on the benzene ring.
Caption: Proposed synthesis of the target compound from 4-bromo-2-hydroxybenzaldehyde.
Experimental Protocol: Synthesis via Perkin-like Condensation
This protocol describes a two-step, one-pot procedure adapted from established methodologies for benzofuran synthesis.[9]
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Dimethylformamide (DMF)
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Step 1: O-Alkylation. To a stirred solution of 4-Bromo-2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 20 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 90-95°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[9]
-
Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, and K₂CO₃ is a suitable base to deprotonate the phenolic hydroxyl group, activating it as a nucleophile. The elevated temperature increases the reaction rate.
-
-
Step 2: Intramolecular Cyclization. Cool the reaction mixture to room temperature. While not always necessary to isolate the intermediate, for a clean reaction, the solvent can be removed under reduced pressure.
-
Dissolve the crude intermediate in ethanol and add a catalytic amount of a stronger base, such as sodium ethoxide (0.2 eq).
-
Heat the mixture to reflux and stir for 2-4 hours. The cyclization is an intramolecular condensation reaction.
-
Causality: The stronger base (NaOEt) is required to deprotonate the α-carbon of the acetate moiety, creating a carbanion that then attacks the aldehyde carbonyl group intramolecularly, leading to cyclization and subsequent dehydration to form the furan ring.
-
-
Work-up and Purification. After cooling, neutralize the reaction mixture with 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-Bromobenzofuran-2-carbaldehyde.
Chemical Reactivity and Derivatization
The synthetic value of 4-Bromobenzofuran-2-carbaldehyde lies in its two distinct and orthogonally reactive functional groups: the aldehyde and the aryl bromide. This allows for sequential or selective modifications to build molecular complexity.
Caption: Major reaction pathways for derivatizing 4-Bromobenzofuran-2-carbaldehyde.
Reactions at the Aldehyde Group
The aldehyde is a versatile electrophilic center, readily participating in a variety of classical organic reactions.
-
Condensation Reactions: It can undergo Knoevenagel or aldol condensations with active methylene compounds to form α,β-unsaturated systems.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields substituted amines.
-
Wittig Reaction: Olefination using phosphorus ylides provides a straightforward route to vinyl-substituted benzofurans.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g., using KMnO₄ or Ag₂O) or reduced to a primary alcohol (e.g., using NaBH₄). The resulting benzofuran-2-carboxylic acids are potent inhibitors of enzymes like Pim-1 kinase.[10]
Reactions at the Aryl Bromide
The C4-bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for creating biaryl linkages.[11][12] This allows for the introduction of a wide range of (hetero)aryl groups at the 4-position.
-
Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis yields 4-alkynylbenzofuran derivatives.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with various amines.
Applications in Research and Drug Development
The benzofuran core is a cornerstone in medicinal chemistry.[4] The ability to functionalize 4-Bromobenzofuran-2-carbaldehyde at two positions makes it an ideal scaffold for generating diverse libraries of compounds for biological screening.
Caption: Logical workflow from the core chemical scaffold to potential drug candidates.
-
Anticancer Agents: Many benzofuran derivatives have shown potent anti-proliferative activity.[1][2] The ability to synthesize a wide range of analogues from this starting material is valuable for structure-activity relationship (SAR) studies aimed at discovering novel oncology drugs.
-
Antimicrobial Agents: Derivatives of related furan-2-carbaldehydes have been investigated for their activity against drug-resistant bacteria.[11] This scaffold provides a promising starting point for developing new antibiotics.
-
Materials Science: The rigid, planar benzofuran structure, combined with the potential for creating extended conjugated systems via cross-coupling, makes these compounds interesting for applications in organic electronics.[1]
Safety, Handling, and Storage
-
Potential Hazards: Based on related structures like bromobenzaldehydes, this compound should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[6][7][13] It may also cause an allergic skin reaction.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6][13]
-
Handling: Avoid creating dust.[13] Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[6][7]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[6][13] If irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[6]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[6][13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.[8]
Conclusion
4-Bromobenzofuran-2-carbaldehyde is a strategically designed synthetic intermediate with significant potential for researchers in medicinal chemistry and materials science. Its dual reactive sites—the aldehyde and the aryl bromide—provide a versatile platform for constructing complex molecular architectures. By leveraging established synthetic methodologies, this compound serves as a valuable gateway to novel libraries of benzofuran derivatives with a high potential for discovering new therapeutic agents and functional materials. Proper handling and storage are essential to safely and effectively utilize this powerful chemical building block.
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4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET. Loba Chemie. [Link]
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Sushila S. Sangapure et al. (2008, August 16). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic CHEMISTRY An Indian Journal. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]
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Benzofuran-2-carboxaldehyde. NIST WebBook. [Link]
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2-(4-BROMOBENZOYL)-1-BENZOFURAN-5-CARBALDEHYDE — Chemical Substance Information. NextSDS. [Link]
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The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011, May 15). PubMed. [Link]
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